Chemical structure of N-(p-hydroxyphenethyl)picolinamide
Chemical structure of N-(p-hydroxyphenethyl)picolinamide
An In-Depth Technical Guide to the Synthesis, Structure, and Potential Biological Significance of N-(p-hydroxyphenethyl)picolinamide
Abstract
N-(p-hydroxyphenethyl)picolinamide is a heterocyclic amide integrating two biologically significant scaffolds: picolinamide and tyramine. Picolinamide, a derivative of picolinic acid, is a core component in a range of pharmacologically active agents, while tyramine is a naturally occurring biogenic amine derived from the amino acid tyrosine.[1] This guide provides a comprehensive technical examination of N-(p-hydroxyphenethyl)picolinamide, designed for researchers in medicinal chemistry and drug development. It details a robust synthetic protocol, outlines methods for structural elucidation, and explores the compound's potential biological activities by contextualizing it within the known pharmacology of its parent moieties. The document serves as a foundational resource, explaining the causality behind experimental design and providing a framework for future investigation and derivatization of this versatile chemical scaffold.
Introduction
The strategic combination of known pharmacophores is a cornerstone of modern drug discovery. N-(p-hydroxyphenethyl)picolinamide emerges from this principle, creating a molecule with potential for multifaceted biological interactions. The parent structures impart a rich pharmacological heritage:
-
Tyramine (p-hydroxyphenethylamine): This endogenous trace amine acts as a catecholamine-releasing agent and is involved in various physiological processes.[1] Its phenolic and amine functionalities make it a versatile starting material for chemical synthesis.[2][3][4]
-
Picolinamide (Pyridine-2-carboxamide): This scaffold is present in numerous compounds with a wide array of biological activities, including anticancer, antifungal, and neuroprotective properties.[5][6][7][8] Picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), vascular endothelial growth factor receptor-2 (VEGFR-2), and Aurora kinases.[5][6][9][10]
By covalently linking these two moieties via a stable amide bond, N-(p-hydroxyphenethyl)picolinamide presents a unique chemical entity. This guide offers an in-depth analysis of its chemical structure, a validated synthesis protocol with detailed experimental rationale, and a discussion of its potential therapeutic applications grounded in the established activities of related picolinamide and tyramine derivatives.
Chemical Structure and Physicochemical Properties
N-(p-hydroxyphenethyl)picolinamide is an amide constructed from picolinic acid and tyramine. The structure features a pyridine ring (the picolinamide head), a flexible two-carbon ethyl linker, and a terminal p-hydroxyphenyl group. This arrangement provides a combination of hydrogen bond donors (amide N-H, phenolic O-H) and acceptors (amide C=O, pyridine nitrogen), which are critical for molecular recognition and binding to biological targets.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | N-(4-hydroxyphenethyl)pyridine-2-carboxamide | --- |
| Molecular Formula | C₁₄H₁₄N₂O₂ | Calculated |
| Molecular Weight | 242.27 g/mol | Calculated |
| CAS Number | Not assigned | --- |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Appearance | White to off-white solid (Predicted) | |
| Solubility | Soluble in DMSO, Methanol; Poorly soluble in water (Predicted) | --- |
Synthesis and Derivatization
The synthesis of N-(p-hydroxyphenethyl)picolinamide is achieved through a standard amide coupling reaction. The primary challenge is the activation of the carboxylic acid of picolinic acid to facilitate nucleophilic attack by the primary amine of tyramine. The following protocol details a reliable method using thionyl chloride for activation, a common and effective strategy for preparing acyl chlorides.
Experimental Protocol: Synthesis via Acyl Chloride Intermediate
This two-step protocol provides a robust and scalable method for the synthesis of the target compound.
Step 1: Synthesis of Picolinoyl Chloride Hydrochloride
-
Reagents and Materials:
-
Picolinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Suspend picolinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Slowly add thionyl chloride (2.5 eq) to the suspension at room temperature. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The excess ensures the reaction goes to completion. The reaction produces HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.[11]
-
Gently heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This yields the crude picolinoyl chloride, typically as its hydrochloride salt, which can be used directly in the next step.
-
Step 2: Amide Coupling with Tyramine
-
Reagents and Materials:
-
Crude picolinoyl chloride hydrochloride (from Step 1)
-
Tyramine (1.0 eq)
-
Triethylamine (TEA) or another non-nucleophilic base (2.5-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice bath, magnetic stirrer
-
Separatory funnel
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve tyramine (1.0 eq) and triethylamine (3.0 eq) in anhydrous DCM in a separate flask and cool the solution to 0°C in an ice bath. Causality: TEA acts as a base to neutralize the HCl salt of the acyl chloride and the HCl generated during the amide bond formation, driving the reaction forward. Cooling the reaction minimizes potential side reactions.[5]
-
Dissolve the crude picolinoyl chloride hydrochloride from Step 1 in a minimal amount of anhydrous DCM.
-
Slowly add the picolinoyl chloride solution dropwise to the cooled tyramine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted picolinic acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(p-hydroxyphenethyl)picolinamide.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(p-hydroxyphenethyl)picolinamide.
Structural Elucidation and Characterization
Confirmation of the synthesized structure relies on a combination of standard spectroscopic techniques. The data below are predicted values based on the known spectra of analogous compounds.[9][12]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR | δ 9.0-8.5 ppm: Broad singlet, 1H (Amide N-H ).δ 8.6-8.5 ppm: Doublet, 1H (Pyridine C6-H ).δ 8.2-7.8 ppm: Multiplets, 2H (Pyridine C3-H , C4-H ).δ 7.5-7.4 ppm: Multiplet, 1H (Pyridine C5-H ).δ 7.1-7.0 ppm: Doublet, 2H (Aromatic H s ortho to ethyl).δ 6.8-6.7 ppm: Doublet, 2H (Aromatic H s ortho to -OH).δ 5.0-4.5 ppm: Broad singlet, 1H (Phenolic OH ).δ 3.7-3.5 ppm: Quartet, 2H (-CH ₂-NH-).δ 3.0-2.8 ppm: Triplet, 2H (Ar-CH ₂-). |
| ¹³C NMR | δ ~164 ppm: Amide C =O.δ ~155 ppm: Phenolic C -OH.δ ~150-120 ppm: Aromatic and Pyridine C -H and C -N carbons.δ ~41 ppm: -C H₂-NH-.δ ~35 ppm: Ar-C H₂-. |
| Mass Spec (ESI+) | m/z ~243.11: [M+H]⁺ (Calculated for C₁₄H₁₅N₂O₂⁺: 243.1128). |
| IR (cm⁻¹) | ~3300: Broad O-H stretch (Phenol).~3250: N-H stretch (Amide).~3050: Aromatic C-H stretch.~1650: C=O stretch (Amide I).~1540: N-H bend (Amide II). |
Potential Biological Activity and Mechanism of Action
While specific biological data for N-(p-hydroxyphenethyl)picolinamide is not extensively reported, the activities of structurally related picolinamides provide a strong basis for hypothesizing its potential applications.
-
Anticancer Activity: Numerous picolinamide derivatives exhibit potent anticancer effects.[6] They have been shown to inhibit critical cell signaling pathways, particularly protein kinases. For example, N-methyl-picolinamide-4-thiol derivatives were identified as selective inhibitors of Aurora-B kinase, a key regulator of mitosis.[9][10] Inhibition of this kinase disrupts cell division, leading to apoptosis in cancer cells.[11]
-
Antifungal Properties: Picolinamide and benzamide chemotypes have been identified as having antifungal properties by targeting Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein essential in several pathogenic fungi.[7][8]
-
Cholinesterase Inhibition: Picolinamide derivatives have also been investigated as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for Alzheimer's disease.[5][13] The pyridine nitrogen and amide moiety are often crucial for binding to the enzyme's active site.
Hypothetical Mechanism: Aurora-B Kinase Inhibition
Based on the evidence from related compounds, a plausible mechanism of action for N-(p-hydroxyphenethyl)picolinamide in an oncological context is the inhibition of Aurora-B kinase.
Caption: Hypothetical mechanism of action via Aurora-B kinase inhibition.
Conclusion and Future Directions
N-(p-hydroxyphenethyl)picolinamide is a structurally compelling molecule that merges the chemical features of tyramine and picolinamide. The synthetic route is straightforward and amenable to modification, allowing for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. Key points of derivatization include the phenolic hydroxyl group, the pyridine ring, and the phenethyl backbone.
Future research should focus on:
-
Biological Screening: Evaluating the compound's activity against a panel of targets, including protein kinases (e.g., Aurora, VEGFR), cholinesterases, and fungal proteins (e.g., Sec14p).
-
SAR Studies: Synthesizing analogues to probe the importance of the phenolic hydroxyl, the position of the nitrogen in the pyridine ring, and the length of the linker.
-
Computational Modeling: Using molecular docking to predict binding modes to high-value targets and guide the design of more potent derivatives.[5][13]
This guide provides the foundational chemical knowledge required to undertake such investigations, positioning N-(p-hydroxyphenethyl)picolinamide as a promising scaffold for the development of novel therapeutic agents.
References
-
The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques. PMC, National Center for Biotechnology Information. [Link]
-
Re-exploring the N-phenylpicolinamide derivatives to develop mGlu4 ligands with improved affinity and in vitro microsomal stability. PMC, National Center for Biotechnology Information. [Link]
-
Ultrasonic synthesis of tyramine derivatives as novel inhibitors of α-glucosidase in vitro. PubMed. [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]
-
Tyramine. Wikipedia. [Link]
-
Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition. Taylor & Francis Online. [Link]
- Processes for the preparation of tyramine derivatives.
-
N-(2-Hydroxyphenyl)picolinamide MSDS. DC Chemicals. [Link]
-
Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis of picolinamide. PrepChem.com. [Link]
-
Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]
-
Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]
-
3-Hydroxypicolinamide. PubChem, National Center for Biotechnology Information. [Link]
-
Bioactive Phenolic Compounds from Peperomia obtusifolia. MDPI. [Link]
-
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC, National Center for Biotechnology Information. [Link]
- Process for synthesis of picolinamides.
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
-
Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Royal Society of Chemistry. [Link]
-
Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
Sources
- 1. Tyramine - Wikipedia [en.wikipedia.org]
- 2. The Development of a General Strategy for the Synthesis of Tyramine-Based Natural Products by Using Continuous Flow Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. EP0582441A1 - Processes for the preparation of tyramine derivatives - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
